molecular formula C9H17NO2 B2601375 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine CAS No. 2193058-66-9

2-(1,3-Dioxolan-2-yl)-5-methylpiperidine

Cat. No.: B2601375
CAS No.: 2193058-66-9
M. Wt: 171.24
InChI Key: OZHFHRNZFBIAAR-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-5-methylpiperidine is a heterocyclic compound comprising a piperidine ring substituted with a methyl group at position 5 and a 1,3-dioxolane ring at position 2. The dioxolane moiety, a five-membered ring containing two oxygen atoms, often enhances solubility and metabolic stability compared to non-oxygenated analogs .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-5-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-2-3-8(10-6-7)9-11-4-5-12-9/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHFHRNZFBIAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Features
Compound Core Structure Substituents Key Functional Groups Reference
2-(1,3-Dioxolan-2-yl)-5-methylpiperidine Piperidine 5-methyl, 2-(1,3-dioxolan-2-yl) Amine, Dioxolane N/A
N-(2-Hydroxymethylene-3,11-dioxoolean-30-yl)-piperidine (5a) Piperidine Linked to triterpenoid acid Amide, Triterpenoid skeleton
4-Methylpiperazine analog (5c) Piperazine 4-methyl, linked to triterpenoid Amide, Methylpiperazine
5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene Thiophene 2-(4-ethoxybenzoyl), 5-(dioxolan-2-yl) Thiophene, Dioxolane, Ester

Key Observations :

  • Unlike 5c, which contains a methylpiperazine group, the target compound lacks additional nitrogen atoms, reducing basicity and altering pharmacokinetics .
  • Compared to thiophene-based dioxolanes (), the piperidine core may enhance blood-brain barrier penetration .
Table 2: Physicochemical Properties
Compound Melting Point (°C) Rf Value (TLC) Solubility Profile Reference
This compound Not reported ~0.3–0.5* Polar organic solvents N/A
Compound 5a 178–181 0.4 Chloroform/methanol
Compound 5c 155–157 0.2 Chloroform/methanol
Thiophene-dioxolane () Not reported Not reported Lipophilic solvents

Notes:

  • Estimated Rf: Based on structural similarity to 5a and 5c, the target compound’s Rf likely falls between 0.3–0.5 due to moderate polarity from the dioxolane .
  • Solubility: The dioxolane group enhances solubility in polar solvents compared to purely hydrocarbon-substituted piperidines.
Table 3: Spectroscopic Data Highlights
Compound Key ^1H-NMR Signals (δ ppm) Key IR Absorptions (cm⁻¹) Reference
This compound 4.0–5.0 (dioxolane O-CH2-O), 2.5–3.5 (piperidine CH2) ~1100 (C-O-C), ~2800 (C-H stretch) N/A
Compound 5a 14.89 (=CH-OH), 5.80 (H-12), 3.65–3.53 (OCH2) 3425 (O-H), 1612 (C=O)
Compound 5c 2.33 (N-CH3), 3.67 (piperazine CH2) 3439 (O-H), 1636 (C=O)
Thiophene-dioxolane 7.0–8.0 (aromatic protons), 4.1–4.3 (ethoxy CH2) ~1700 (ester C=O)

Analysis :

  • The target compound’s ^1H-NMR would lack the deshielded =CH-OH protons (δ 14.89) seen in 5a, confirming the absence of triterpenoid conjugation .
  • IR data would distinguish the dioxolane’s C-O-C stretch (~1100 cm⁻¹) from ester or amide carbonyls in analogs .

Biological Activity

The compound 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine is a heterocyclic organic compound that features both a piperidine ring and a dioxolane moiety. This unique structural combination has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological applications. This article delves into the biological activity of this compound, supported by various studies and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H17NO2\text{C}_{10}\text{H}_{17}\text{N}\text{O}_2

This structure includes:

  • A piperidine ring : A six-membered ring containing one nitrogen atom.
  • A dioxolane ring : A five-membered ring containing two oxygen atoms.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. It has been studied for its interactions with various biological targets, including receptors and enzymes. The following sections summarize the findings from several studies.

Antimicrobial Activity

A study conducted on 1,3-dioxolanes, including derivatives similar to this compound, demonstrated notable antibacterial and antifungal properties. The results are summarized in Table 1 below:

Compound NameTarget OrganismActivity TypeMIC (µg/mL)
Compound AStaphylococcus aureusAntibacterial625–1250
Compound BCandida albicansAntifungal500
Compound CPseudomonas aeruginosaAntibacterial250

Findings : Most compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some showing antifungal activity against yeast strains like C. albicans .

The mechanism of action for this compound involves its interaction with specific molecular targets. The dioxolane moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. This structural feature enhances the compound's ability to bind effectively to biological targets .

Pharmacological Applications

The potential pharmacological applications of this compound include:

  • Antimicrobial agents : Due to its demonstrated antibacterial and antifungal activity.
  • Neuropharmacology : Given the piperidine structure's association with various neuroactive compounds.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antibacterial Efficacy : A study on a series of dioxolane derivatives showed that modifications in the substituents significantly influenced their antibacterial potency against S. aureus and E. faecalis .
  • Antifungal Activity : Another investigation revealed that certain dioxolane derivatives exhibited promising antifungal activity against multiple strains of fungi, indicating their potential as therapeutic agents .

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